3,3-Bis(chloromethyl)oxetane

Description

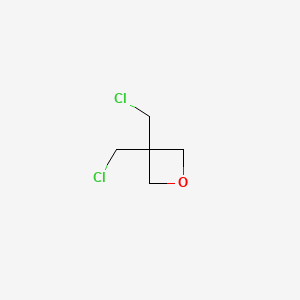

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3-bis(chloromethyl)oxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Cl2O/c6-1-5(2-7)3-8-4-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXURGFRDGROIKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2O | |

| Record name | OXETANE, 3,3-BIS(CHLOROMETHYL)- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10007 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25323-58-4 | |

| Record name | Oxetane, 3,3-bis(chloromethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25323-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9058816 | |

| Record name | 3,3-Bis(chloromethyl)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

The monomer unit of a thermoplastic resin trademarked Penton., Natural, black, or olive green solid; [HSDB] "The monomer unit of a thermoplastic resin trademarked Penton. " mp = 18.9 deg C; [CAMEO] Liquid; [MSDSonline] | |

| Record name | OXETANE, 3,3-BIS(CHLOROMETHYL)- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10007 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxetane, 3,3-bis(chloromethyl)- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6478 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

217 °F at 30 mmHg (EPA, 1998) | |

| Record name | OXETANE, 3,3-BIS(CHLOROMETHYL)- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10007 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.4 | |

| Record name | OXETANE, 3,3-BIS(CHLOROMETHYL)- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Finely divided powder for coatings, Natural, black, or olive green molding powder. | |

CAS No. |

78-71-7, 25323-58-4 | |

| Record name | OXETANE, 3,3-BIS(CHLOROMETHYL)- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10007 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3-Bis(chloromethyl)oxetane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxetane, 3,3-bis(chloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxetane, 3,3-bis(chloromethyl)-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025323584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxetane, 3,3-bis(chloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3-Bis(chloromethyl)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-bis(chloromethyl)oxetane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3-BIS(CHLOROMETHYL)OXETANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N12TP81ATK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OXETANE, 3,3-BIS(CHLOROMETHYL)- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

66 °F (EPA, 1998) | |

| Record name | OXETANE, 3,3-BIS(CHLOROMETHYL)- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10007 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,3-Bis(chloromethyl)oxetane: Structure, Properties, and Polymerization

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Bis(chloromethyl)oxetane (BCMO), a chlorinated cyclic ether, serves as a critical monomer in the synthesis of high-performance polymers. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and reactivity, with a particular focus on its cationic ring-opening polymerization. Detailed experimental protocols and mechanistic insights are presented to equip researchers and professionals in chemistry and materials science with the practical knowledge required for its effective utilization.

Introduction: The Significance of a Strained Ring

This compound, systematically named this compound, is a unique four-membered heterocyclic compound. The inherent ring strain of the oxetane ring makes it susceptible to ring-opening reactions, a characteristic that is harnessed in polymerization processes. The two chloromethyl substituents at the C3 position introduce polarity and provide sites for further chemical modification.

Historically, BCMO gained prominence as the monomer for the thermoplastic resin known as Penton.[1][2][3] More recently, it has garnered significant interest as a precursor in the synthesis of energetic polymers, such as poly(bis(azidomethyl)oxetane) (PolyBAMO), which is explored for applications as a binder in rocket propellants.[4] Its distinct chemical architecture makes it a valuable building block in various fields of organic and polymer chemistry.

Molecular Structure and Physicochemical Properties

The structural formula of this compound is characterized by a central four-membered oxetane ring with two chloromethyl groups attached to the same carbon atom.

Molecular Structure Visualization:

Caption: Chemical structure of this compound.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 78-71-7 | [1][4] |

| Molecular Formula | C₅H₈Cl₂O | [1][4] |

| Molecular Weight | 155.02 g/mol | [1][4] |

| Appearance | Colorless to light yellow liquid or solid | [2] |

| Melting Point | 18.7 °C | [2] |

| Boiling Point | 198 °C (at 760 mmHg) | [2] |

| Density | 1.29 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.486 | [2] |

Spectroscopic Characterization

A thorough understanding of the spectroscopic signature of BCMO is crucial for its identification and purity assessment.

-

¹H NMR (300 MHz, CDCl₃): The proton NMR spectrum is relatively simple due to the molecule's symmetry. It typically exhibits two singlets. A singlet around δ 4.47 ppm corresponds to the four protons of the two oxetane methylene groups (-CH₂-O- and -CH₂-C-). Another singlet at approximately δ 3.95 ppm is attributed to the four protons of the two chloromethyl groups (-CH₂Cl).[5]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments. The quaternary carbon (C3) bearing the two chloromethyl groups, the methylene carbons of the oxetane ring (C2 and C4), and the carbons of the chloromethyl groups will each have a characteristic chemical shift.

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorption bands for BCMO are expected for:

-

C-H stretching: Aliphatic C-H stretches will appear in the region of 2850-3000 cm⁻¹.

-

C-O-C stretching: The characteristic ether linkage of the oxetane ring will show a strong absorption band, typically in the 1100-1000 cm⁻¹ region.

-

C-Cl stretching: The presence of the chloromethyl groups will give rise to absorptions in the fingerprint region, usually between 800 and 600 cm⁻¹.

-

-

Mass Spectrometry (MS): Electron impact mass spectrometry of BCMO will show the molecular ion peak (M⁺) at m/z 154 (for ³⁵Cl isotopes) and 156 and 158 (due to the presence of two chlorine atoms). The fragmentation pattern will be influenced by the presence of the chlorine atoms and the oxetane ring. Common fragmentation pathways would involve the loss of a chloromethyl radical (-CH₂Cl), leading to a significant peak at m/z 105. Further fragmentation could involve the loss of HCl or cleavage of the oxetane ring.

Synthesis of this compound

The most common and industrially relevant synthesis of BCMO involves the intramolecular cyclization of pentaerythritol trichlorohydrin.

Synthesis Mechanism

The reaction proceeds via an intramolecular Williamson ether synthesis. The hydroxyl group of pentaerythritol trichlorohydrin acts as a nucleophile, and upon deprotonation by a base, it attacks one of the adjacent carbon atoms bearing a chlorine atom, displacing the chloride ion and forming the strained four-membered oxetane ring.

Synthesis Reaction Visualization:

Caption: General mechanism for the synthesis of BCMO.

Experimental Protocol: Synthesis from Pentaerythritol

This protocol is based on a multi-step synthesis starting from pentaerythritol.[6][7]

Step 1: Preparation of Pentaerythritol Trichlorohydrin

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser.

-

Reagents: Charge the flask with pentaerythritol and pyridine.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride from the dropping funnel while vigorously stirring. The reaction is exothermic and should be controlled by external cooling if necessary.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux until the evolution of sulfur dioxide ceases.

-

Work-up: Cool the reaction mixture and carefully add water to precipitate the crude product. Filter the solid and wash it thoroughly with water. The crude product is a mixture of pentaerythritol trichlorohydrin and pentaerythritol tetrachloride. This mixture can often be used directly in the next step.

Step 2: Cyclization to this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve the crude pentaerythritol trichlorohydrin in a suitable solvent (e.g., ethanol).[2]

-

Addition of Base: Add a solution of a strong base, such as sodium hydroxide or potassium hydroxide, to the reaction mixture.

-

Reaction: Heat the mixture to reflux for several hours to effect the intramolecular cyclization.

-

Isolation and Purification: After cooling, the reaction mixture is typically worked up by extraction. The organic layer is then dried and the solvent is removed. The crude BCMO is purified by vacuum distillation.[2]

Reactivity and Polymerization

The primary reactivity of BCMO stems from the strained oxetane ring, which readily undergoes ring-opening polymerization, typically through a cationic mechanism.

Cationic Ring-Opening Polymerization (CROP)

CROP is initiated by electrophilic species, such as Lewis acids (e.g., BF₃, AlCl₃, PF₅) or Brønsted acids.[8] The polymerization proceeds via an oxonium ion intermediate.

Mechanism of Cationic Ring-Opening Polymerization:

-

Initiation: The initiator (a Lewis acid, for example) activates the oxygen atom of the oxetane ring, forming a tertiary oxonium ion.

-

Propagation: The strained oxonium ion is susceptible to nucleophilic attack by the oxygen atom of another BCMO monomer. This results in the opening of the ring and the formation of a new, longer oxonium ion at the chain end. This process repeats, leading to the growth of the polymer chain.

-

Termination: The polymerization can be terminated by various processes, including reaction with impurities, chain transfer to monomer, or combination with a counter-ion.

CROP Mechanism Visualization:

Caption: Simplified mechanism of cationic ring-opening polymerization of BCMO.

Experimental Protocol: Cationic Polymerization of BCMO

The following is a general laboratory procedure for the cationic polymerization of BCMO.

-

Monomer Purification: BCMO should be rigorously purified before polymerization to remove any impurities that could interfere with the cationic process. This is typically achieved by fractional distillation under reduced pressure.[2]

-

Reaction Setup: The polymerization should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a dry glass reactor equipped with a magnetic or mechanical stirrer.

-

Solvent and Initiator: Dissolve the purified BCMO in a dry, inert solvent such as dichloromethane or nitrobenzene. Cool the solution to the desired reaction temperature. The initiator (e.g., a solution of boron trifluoride etherate in the same solvent) is then added.

-

Polymerization: The polymerization is typically carried out at low temperatures to control the reaction rate and minimize side reactions. The reaction progress can be monitored by techniques such as dilatometry or by taking aliquots and analyzing the monomer conversion.

-

Termination and Isolation: The polymerization is terminated by the addition of a substance that will quench the active cationic species, such as methanol or ammonia. The polymer is then precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol). The precipitated polymer is collected by filtration, washed, and dried under vacuum.

Applications of Poly(this compound) - "Penton"

The polymer derived from BCMO, known commercially as Penton, is a thermoplastic with a unique combination of properties.[1][2][3]

-

Chemical Resistance: Penton exhibits excellent resistance to a wide range of chemicals, including acids, alkalis, and organic solvents.

-

Thermal Stability: It has a high heat distortion temperature, allowing it to be used in applications requiring elevated temperatures.

-

Low Moisture Absorption: The polymer has very low water absorption, contributing to its dimensional stability.

-

Mechanical Properties: Penton is a rigid and tough material with good mechanical strength.

These properties have led to its use in applications such as:

-

Corrosion-resistant coatings for pipes, valves, and tanks.

-

Molded parts for chemical processing equipment.

-

Electrical insulation components.

-

Filaments for specialty applications.

While Penton is no longer commercially marketed, the underlying polymer chemistry of poly(this compound) continues to be an area of active research, particularly for the development of new high-performance materials.[1]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Toxicity: It is toxic by ingestion and inhalation.[2] It is also a lachrymator (causes tearing).

-

Handling: Work should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion

This compound is a versatile and reactive monomer with significant potential in polymer chemistry. Its ability to undergo cationic ring-opening polymerization to form the high-performance thermoplastic "Penton" and its role as a precursor to energetic polymers highlight its importance. A thorough understanding of its chemical properties, synthesis, and polymerization behavior, as detailed in this guide, is essential for its effective and safe utilization in research and development.

References

- 1. Oxetane, 3,3-bis(chloromethyl)- | C5H8Cl2O | CID 6550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 78-71-7 [m.chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | 78-71-7 [chemicalbook.com]

- 6. US4031110A - Method of preparing 3,3-Bis (chloromethyl) oxetane - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Buy this compound | 78-71-7 [smolecule.com]

An In-Depth Technical Guide to the Spectroscopic Data of 3,3-Bis(chloromethyl)oxetane

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Signature of a Versatile Building Block

3,3-Bis(chloromethyl)oxetane is a strained heterocyclic compound of significant interest in polymer chemistry and as a versatile building block in organic synthesis. Its unique four-membered oxetane ring, substituted with two chloromethyl groups at the C3 position, imparts distinct chemical reactivity and physical properties. A thorough understanding of its spectroscopic data is paramount for its identification, purity assessment, and for predicting its behavior in chemical transformations. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data of this compound, offering insights into the relationship between its molecular structure and its spectral characteristics.

Molecular Structure and Symmetry

The structure of this compound, with the chemical formula C₅H₈Cl₂O, possesses a key element of symmetry. The two chloromethyl groups are chemically equivalent, as are the two methylene groups of the oxetane ring. This symmetry is crucial in interpreting the simplicity of its NMR spectra.

CAS number 78-71-7 chemical information and safety data

An In-Depth Technical Guide to 3,3-Bis(chloromethyl)oxetane (CAS: 78-71-7)

Introduction

This compound (BCMO), identified by the CAS number 78-71-7, is a chlorinated ether compound with a unique four-membered oxetane ring structure.[1] Its chemical formula is C₅H₈Cl₂O.[1] BCMO is primarily recognized for its role as a crucial monomer and intermediate in polymer chemistry.[2] Most notably, it is the precursor for the synthesis of poly(bis(azidomethyl)oxetane) (PolyBAMO), an energetic polymer with applications as a binder in rocket propellant formulations.[3] It is also the monomer unit for the thermoplastic resin trademarked as Penton.[2][4]

Due to its chemical reactivity and toxicological profile, BCMO is classified as an extremely hazardous substance in the United States, necessitating stringent safety protocols for its handling and use.[3] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and detailed safety information for researchers, scientists, and professionals in drug development and materials science.

Chemical and Physical Properties

BCMO is a colorless to light yellow liquid or a solid with a low melting point.[5][6] Its properties are summarized in the table below.

| Property | Value | Source(s) |

| Identifiers | ||

| IUPAC Name | This compound | [3] |

| Other Names | BCMO, 3,3-Dichloromethyloxycyclobutane | [3][7] |

| CAS Number | 78-71-7 | [8] |

| EC Number | 201-136-5 | [3] |

| PubChem CID | 6550 | [3] |

| Molecular Information | ||

| Chemical Formula | C₅H₈Cl₂O | [1][8] |

| Molar Mass | 155.02 g/mol | [1][6] |

| SMILES | ClCC1(CCl)COC1 | [3][6] |

| InChI | 1S/C5H8Cl2O/c6-1-5(2-7)3-8-4-5/h1-4H2 | [3][6] |

| InChIKey | CXURGFRDGROIKG-UHFFFAOYSA-N | [3][6] |

| Physical Properties | ||

| Appearance | Colorless to light yellow liquid; Black or olive green solid | [3][5] |

| Melting Point | 18.7 - 20 °C (66 - 68 °F) | [3][5][8] |

| Boiling Point | 198 °C (388.4 °F) at 760 mmHg; 80-95 °C at 10 Torr | [4][5][8] |

| Density | ~1.29 g/mL at 25 °C | [3][4][5] |

| Refractive Index (n20/D) | 1.486 | [4][5] |

| Flash Point | 114 - 115.8 °C | [5][7] |

Synthesis, Reactions, and Applications

Synthesis

The primary industrial synthesis of BCMO involves the intramolecular cyclization of pentaerythritol trichlorohydrin. This reaction is typically carried out in the presence of a non-organic base, such as sodium hydroxide, which facilitates the ring-closing etherification.[1][3]

Caption: Synthesis of BCMO via cyclization of pentaerythritol trichlorohydrin.

Experimental Protocol: Synthesis from 3-chloro-2,2-dichloromethylpropan-1-ol [4][5] A general laboratory procedure for synthesizing BCMO is as follows:

-

Reaction Setup: A mixture of 3-chloro-2,2-dichloromethylpropan-1-ol (1.0 g, 5.22 mmol) and potassium hydroxide (0.345 g, 85% purity, 5.22 mmol) in ethanol (2 mL) is prepared in a suitable reaction vessel.[4][5]

-

Reflux: The mixture is heated and refluxed for 3 hours.[4][5]

-

Workup: Upon completion, the reaction mixture is cooled to room temperature.

-

Extraction: The mixture is diluted with ethyl acetate (10 mL) and filtered to remove solid byproducts.[4][5]

-

Isolation: The filtrate is concentrated under reduced pressure to yield the crude product.[4][5] This procedure reports an 80% yield of BCMO as a colorless liquid.[4]

Purification Methods To remove peroxide impurities, BCMO can be shaken with aqueous sodium bicarbonate (NaHCO₃) or ferrous sulfate (FeSO₄). After separation, the organic layer is dried with anhydrous sodium sulfate (Na₂SO₄) and then distilled under reduced pressure over a small amount of calcium hydride (CaH₂).[4][5]

Key Reactions and Applications

BCMO's primary utility stems from its role as a monomer in polymerization reactions.

1. Synthesis of Poly(bis(azidomethyl)oxetane) (PolyBAMO) BCMO is a critical intermediate for producing PolyBAMO, an energetic polymer used in propellants.[3] The synthesis involves a nucleophilic substitution reaction where the chloromethyl groups are replaced by azido groups using sodium azide (NaN₃). This reaction is often facilitated by a phase transfer catalyst like tetrabutyl ammonium bromide.[1][3]

Caption: Conversion of BCMO to the energetic polymer PolyBAMO.

2. Polymerization to Penton BCMO is the monomer unit for a thermoplastic resin known commercially as Penton.[2][4] The polymerization can occur under acidic conditions, particularly when treated with Lewis acids like phosphorus pentafluoride, yielding various polymer forms with thermoplastic properties.[1] These polymers are used for solid and lined valves, pumps, pipes, and fittings.[2]

3. Other Applications BCMO also finds use as:

-

An intermediate in the synthesis of pharmaceuticals, pesticides, and dyes.[9]

-

A subject of research in developing new materials with specialized characteristics.[1]

Toxicology and Safety Data

BCMO is classified as a poison by ingestion and inhalation and is an extremely hazardous substance.[3][4] Its handling requires strict adherence to safety protocols.

Toxicological Profile

-

Acute Effects: Exposure can cause headaches, dizziness, weakness, nausea, and irritation of the eyes, skin, and respiratory tract.[1][2][10] Ingestion can lead to irritation of the esophagus and gastrointestinal tract.[2] It is fatal if inhaled.[11]

-

Chronic Effects: Prolonged or repeated exposure may lead to allergic hypersensitivity, resulting in dermatitis or asthma-like respiratory issues.[1][2]

-

Carcinogenicity: Animal studies have indicated potential carcinogenicity, warranting caution.[1]

-

Organ Damage: The substance is known to cause kidney damage upon exposure.[3]

-

LD50: The oral LD50 in rats is 600 mg/kg.[5]

Hazard Identification

BCMO is regulated under GHS and NFPA 704 standards.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Inhalation | 2 | H330: Fatal if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation |

NFPA 704 Diamond [3]

-

Health (Blue): 3 (Serious)

-

Flammability (Red): 1 (Slight)

-

Instability (Yellow): 0 (Stable)

-

Special (White): -

Safe Handling, Storage, and First Aid

Handling & Personal Protective Equipment (PPE) [11]

-

Use only in a well-ventilated area or outdoors, preferably within a chemical fume hood.[11]

-

Do not breathe gas, mist, vapors, or spray.[11]

-

Avoid contact with skin and eyes. Wear impervious protective gloves, clothing, and tightly fitting safety goggles with side-shields.

-

In case of inadequate ventilation, wear respiratory protection (full-face respirator).

-

Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.[11]

Storage

-

Store in a dry, well-ventilated place with the container tightly closed.[9]

-

Store under an inert gas (nitrogen or argon) at 2-8°C.[5]

-

Keep in a secured, locked area.[11]

First Aid Measures [2][10][11] Immediate medical attention is crucial after any exposure.

Caption: Emergency first aid workflow for exposure to BCMO.

-

Inhalation: Move the victim to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Immediately call a poison center or doctor.[10][11]

-

Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water.[11]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11]

-

Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[11]

References

- 1. Buy this compound | 78-71-7 [smolecule.com]

- 2. Oxetane, 3,3-bis(chloromethyl)- | C5H8Cl2O | CID 6550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | 78-71-7 [chemicalbook.com]

- 5. This compound CAS#: 78-71-7 [m.chemicalbook.com]

- 6. This compound AldrichCPR 78-71-7 [sigmaaldrich.com]

- 7. abdurrahmanince.net [abdurrahmanince.net]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. 78-71-7|this compound|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]

- 10. OXETANE, 3,3-BIS(CHLOROMETHYL)- | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

The Gem-Disubstituent Effect: A Technical Guide to the Ring Strain and Enhanced Reactivity of 3,3-Disubstituted Oxetanes

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Spacer, the Strategic Role of the Oxetane Ring

The oxetane ring, a four-membered saturated heterocycle containing an oxygen atom, has emerged from the realm of chemical curiosities to become a strategic tool in modern medicinal chemistry.[1][2][3] Its unique combination of properties—low molecular weight, high polarity, and a distinct three-dimensional structure—offers chemists a powerful method to modulate the physicochemical characteristics of drug candidates.[1][2] These attributes can lead to tangible improvements in aqueous solubility, metabolic stability, and target affinity.[1][3]

While often perceived as merely a strained and reactive entity, the oxetane core, particularly when substituted at the 3-position, presents a fascinating case study in controlled reactivity. This guide delves into the core principles governing the stability and reactivity of 3,3-disubstituted oxetanes, focusing on how the strategic placement of geminal substituents exacerbates ring strain and, in turn, dictates the molecule's synthetic utility. We will explore the underlying physical organic principles, detail synthetic methodologies, and provide actionable protocols for harnessing the unique chemical behavior of this valuable scaffold.

Part 1: The Energetic Landscape - Understanding Ring Strain in Oxetanes

The reactivity of any cyclic system is intrinsically linked to its stored energy, or ring strain. For oxetane, this strain arises primarily from angle and torsional strain. The endocyclic bond angles are significantly compressed from the ideal tetrahedral angle of 109.5°, resulting in a substantial ring strain energy of approximately 25.5 kcal/mol (107 kJ/mol).[3][4][5] This value is comparable to that of highly reactive oxiranes (27.3 kcal/mol) and far greater than the relatively stable tetrahydrofuran (5.6 kcal/mol).[3][4]

The Thorpe-Ingold Effect: Amplifying Strain through 3,3-Disubstitution

The introduction of two substituents at the C3 position dramatically alters the energetic and conformational landscape of the oxetane ring. This phenomenon is a classic example of the Thorpe-Ingold effect , or gem-disubstituent effect, which posits that geminal substitution on a linear carbon chain accelerates the rate of cyclization.[6][7][8]

The core of this effect is steric in nature. The two substituents at C3, due to mutual steric repulsion, force an increase in the exocyclic C-C-C bond angle. To compensate, the internal C2-C3-C4 bond angle is compressed.[7][9] This compression brings the C2 and C4 carbons closer together, pre-organizing the molecule for ring closure during synthesis and increasing the pucker and strain in the formed ring.[5][9] This increased strain makes the 3,3-disubstituted oxetane thermodynamically more inclined to undergo ring-opening reactions compared to its unsubstituted or monosubstituted counterparts.

Caption: Thorpe-Ingold effect in oxetane synthesis.

| Compound | Ring Strain (kcal/mol) | Relative Stability |

| Tetrahydrofuran | 5.6 | High |

| Oxetane | 25.5 | Moderate |

| 3,3-Dimethyloxetane | >25.5 (Qualitatively Higher) | Lower |

| Oxirane | 27.3 | Low |

Part 2: Reactivity and Mechanistic Pathways - Harnessing the Strain

The increased ring strain of 3,3-disubstituted oxetanes makes them more susceptible to ring-opening reactions, a feature that chemists can exploit for synthetic purposes.[4] These reactions typically proceed via activation of the ring oxygen by a Lewis or Brønsted acid, followed by nucleophilic attack at one of the ring carbons (C2 or C4).

Acid-Catalyzed Ring Opening

Under acidic conditions, the ether oxygen is protonated, creating a highly activated oxonium ion. This dramatically increases the electrophilicity of the C2 and C4 carbons, making them susceptible to attack by even weak nucleophiles.

The general mechanism follows these steps:

-

Protonation: The oxetane oxygen is protonated by an acid catalyst (e.g., Tf₂NH, In(OTf)₃) to form an oxetanium ion.[10]

-

Nucleophilic Attack: A nucleophile attacks one of the carbons adjacent to the oxygen (C2 or C4). This attack occurs from the backside, proceeding via an Sₙ2-like mechanism.

-

Ring Opening: The C-O bond is cleaved, relieving the ring strain and forming a 1,3-difunctionalized propane derivative.

While 3,3-disubstituted oxetanes are generally considered more stable towards external nucleophiles due to steric hindrance, they remain susceptible to ring-opening by internal, tethered nucleophiles.[10][11] This intramolecular pathway is a powerful strategy for the synthesis of larger heterocyclic systems.[10]

// Nodes oxetane [label="3,3-Disubstituted\nOxetane"]; proton [label="H+", shape=plaintext, fontcolor="#EA4335"]; oxonium [label="Oxetanium Ion\n(Activated)", fillcolor="#FBBC05", fontcolor="#202124"]; nucleophile [label="Nu-H", shape=plaintext, fontcolor="#4285F4"]; product [label="Ring-Opened Product\n(1,3-Disubstituted Propane)"];

// Edges oxetane -> oxonium [label=" 1. Protonation", arrowhead=vee]; oxonium -> product [label=" 2. Nucleophilic Attack\n(Sₙ2-like)", arrowhead=vee];

// Invisible nodes and edges for positioning Nu-H {rank=same; oxonium; nucleophile} nucleophile -> oxonium [style=invis, weight=10];

// Invisible node for proton {rank=same; oxetane; proton} proton -> oxetane [style=invis, weight=10];

caption [label="Acid-catalyzed ring-opening mechanism.", shape=plaintext, fontsize=10]; }

Caption: Acid-catalyzed ring-opening mechanism.

Part 3: Applications in Drug Discovery - A Modern Bioisostere

The true value of the 3,3-disubstituted oxetane motif in a pharmaceutical context lies in its role as a bioisosteric replacement for other common chemical groups.[11] Specifically, it has been successfully employed as a surrogate for:

-

Gem-Dimethyl Groups: Replacing a gem-dimethyl group with a 3,3-spiro-oxetane can block metabolically labile C-H positions without the associated increase in lipophilicity, a common drawback of adding alkyl groups.[2][11][12]

-

Carbonyl Groups: The oxetane's polarity, geometry, and hydrogen-bond accepting capacity closely mimic those of a ketone or amide carbonyl.[3] However, the oxetane is metabolically more robust and not susceptible to the same metabolic pathways (e.g., reduction, hydrolysis).[3][11]

This bioisosteric replacement can lead to improved aqueous solubility, enhanced metabolic stability, and novel intellectual property positions.[1]

Part 4: Synthetic Methodologies & Experimental Protocols

The synthesis of 3,3-disubstituted oxetanes has been a subject of considerable research, with several robust methods now available.[13][14] A common and reliable approach involves the intramolecular Williamson ether synthesis from a suitably substituted 1,3-diol precursor.

Protocol: Synthesis of 3,3-Dimethyloxetane

This protocol outlines the synthesis of 3,3-dimethyloxetane from 2,2-dimethyl-1,3-propanediol, a representative example of the Williamson etherification approach.

Causality Behind Experimental Choices:

-

Monotosylation: The use of one equivalent of tosyl chloride selectively activates one hydroxyl group, leaving the other free to act as the intramolecular nucleophile. Pyridine serves as both a base to neutralize the HCl byproduct and as a catalyst.

-

Strong Base for Cyclization: A strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) is used for the cyclization step. It is strong enough to deprotonate the remaining alcohol, initiating the intramolecular Sₙ2 attack that forms the oxetane ring, while minimizing side reactions.

-

Temperature Control: The reaction is typically performed at elevated temperatures to overcome the activation energy for the cyclization, but care must be taken to avoid decomposition.

Step-by-Step Methodology:

-

Monotosylation of 2,2-Dimethyl-1,3-propanediol:

-

To a stirred solution of 2,2-dimethyl-1,3-propanediol (1.0 eq) in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.0 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate. Purification by column chromatography may be necessary.

-

-

Intramolecular Cyclization:

-

Dissolve the crude tosylate from the previous step in dry tetrahydrofuran (THF).

-

Add potassium tert-butoxide (1.2 eq) portion-wise at room temperature.

-

Heat the reaction mixture to reflux and monitor by TLC or GC-MS until the starting material is consumed (typically 4-6 hours).

-

Cool the reaction to room temperature, quench with water, and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Crucial Step: The product, 3,3-dimethyloxetane, is volatile (boiling point ~81 °C).[15] Distill the product carefully from the crude mixture to obtain the pure oxetane.

-

// Nodes start [label="2,2-Dimethyl-1,3-propanediol"]; step1 [label="Monotosylation\n(TsCl, Pyridine)", fillcolor="#FFFFFF"]; intermediate [label="Crude Tosylate Intermediate"]; step2 [label="Cyclization\n(KOtBu, THF, Reflux)", fillcolor="#FFFFFF"]; crude_product [label="Crude Reaction Mixture"]; step3 [label="Purification\n(Distillation)", fillcolor="#FFFFFF"]; final_product [label="Pure 3,3-Dimethyloxetane", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> step1; step1 -> intermediate; intermediate -> step2; step2 -> crude_product; crude_product -> step3; step3 -> final_product;

caption [label="Experimental workflow for 3,3-dimethyloxetane.", shape=plaintext, fontsize=10]; }

Caption: Experimental workflow for 3,3-dimethyloxetane.

Conclusion

The 3,3-disubstituted oxetane is a motif of significant strategic importance in modern chemistry. The Thorpe-Ingold effect provides a clear rationale for its unique properties, explaining how geminal substitution enhances ring strain. This stored energy does not render the molecule uncontrollably reactive but rather primes it for selective, acid-catalyzed ring-opening reactions, which are particularly efficient in an intramolecular fashion. For drug development professionals, understanding this interplay between strain and reactivity is key to leveraging the 3,3-disubstituted oxetane as a sophisticated bioisosteric replacement for gem-dimethyl and carbonyl groups, ultimately enabling the design of molecules with superior physicochemical and pharmacokinetic profiles. The synthetic methodologies are well-established, allowing for the reliable and scalable production of these valuable building blocks.

References

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 5. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 6. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]

- 7. Thorpe-Ingold Effect | Chem-Station Int. Ed. [en.chem-station.com]

- 8. books.lucp.net [books.lucp.net]

- 9. m.youtube.com [m.youtube.com]

- 10. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 14. Recent advances in the synthesis of 3,3-disubstituted oxetanes (2024) | Hikaru Ishikura [scispace.com]

- 15. 3,3-二甲基氧杂环丁烷 98% | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to the Thermal Stability and Degradation of Poly(3,3-bis(chloromethyl)oxetane)

Authored for Researchers, Scientists, and Materials Development Professionals

Abstract

Poly(3,3-bis(chloromethyl)oxetane), commonly known as PBCMO, is a chlorinated polyether with a unique combination of chemical resistance and thermal stability. Historically marketed under the trade name Penton®, this thermoplastic polymer has found applications where material integrity under harsh chemical and thermal conditions is paramount.[1] This guide provides a comprehensive analysis of the thermal stability, degradation mechanisms, and kinetic behavior of PBCMO. It delves into the primary analytical techniques used for its characterization, offering both theoretical understanding and practical methodologies for scientists and engineers working with this and similar polymeric systems. While PBCMO is principally used in materials science, particularly for energetic binders and specialty coatings, the principles of thermal analysis discussed herein are broadly applicable across fields where polymer stability is a critical performance attribute.

Introduction to Poly(this compound) (PBCMO)

PBCMO is synthesized through the ring-opening polymerization of its monomer, this compound (BCMO).[2] The resulting linear polyether is characterized by a repeating unit containing a quaternary carbon substituted with two chloromethyl groups, which imparts significant chemical inertness and dimensional stability.[1] The polymer's high chlorine content and stable ether backbone are central to its performance characteristics.

The thermal stability of PBCMO is a critical parameter that dictates its processing window and service life in high-temperature applications. Understanding its degradation behavior is not only crucial for defining operational limits but also for developing strategies to enhance its stability through the use of additives or by modifying its chemical structure.

Assessing Thermal Stability: Core Principles and Data

The primary method for evaluating the thermal stability of polymers is Thermogravimetric Analysis (TGA) .[3][4] TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere, providing precise data on decomposition temperatures and the kinetics of degradation.[3][5]

In a typical TGA experiment for PBCMO, a small sample (5-10 mg) is heated at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere to study its intrinsic thermal degradation (pyrolysis).[6] The resulting TGA curve plots the percentage of initial mass remaining against temperature. The derivative of this curve, known as the DTG (Derivative Thermogravimetry) curve, shows the rate of mass loss and helps to identify the temperature of maximum decomposition (T_max).

Key Thermal Stability Parameters for PBCMO:

-

T_onset (Onset Temperature of Decomposition): The temperature at which significant mass loss begins. For PBCMO, this is typically observed in the range of 300-350 °C.

-

T_max (Peak Decomposition Temperature): The temperature at which the rate of mass loss is highest. For PBCMO, this often occurs around 380-420 °C.

-

Char Yield: The percentage of residual mass remaining at the end of the analysis (e.g., at 600-800 °C). PBCMO typically leaves a low char yield in an inert atmosphere.

The thermal decomposition of PBCMO is known to be a complex, multi-step process.[7] The presence of oxygen can significantly alter the degradation pathway, often lowering the decomposition temperature and changing the nature of the volatile products.[7]

| Parameter | Value (in Nitrogen) | Value (in Air/Oxygen) | Significance |

| T_onset | ~320-350 °C | ~300-330 °C | Indicates the start of significant degradation; oxidative atmospheres can initiate decomposition earlier. |

| T_max | ~380-420 °C | ~370-400 °C | Represents the point of maximum degradation rate. |

| Char Yield (at 600 °C) | < 10% | Variable, often higher | Reflects the amount of non-volatile carbonaceous residue. In air, subsequent oxidation of the initial char can occur.[7] |

The Degradation Mechanism of PBCMO

The thermal degradation of PBCMO primarily proceeds through a series of complex chemical reactions initiated by the cleavage of the weakest bonds in the polymer structure. The general consensus points to the carbon-chlorine (C-Cl) bond as the initial site of scission due to its lower bond dissociation energy compared to the C-C and C-O bonds of the polyether backbone.

The proposed degradation pathway involves several key steps:

-

Initiation - C-Cl Bond Scission: At elevated temperatures, the C-Cl bond in the chloromethyl side group undergoes homolytic cleavage, generating a primary alkyl radical on the polymer backbone and a chlorine radical (Cl•).

-

Dehydrochlorination: The highly reactive chlorine radical abstracts a hydrogen atom from an adjacent polymer chain, producing hydrogen chloride (HCl) gas and creating a new polymer radical. This elimination of HCl is a major initial mass loss event.

-

Chain Scission and Depolymerization: The radicals formed on the polymer backbone can lead to β-scission of the main polyether chain. This breaks the polymer into smaller, more volatile fragments. Depolymerization, or "unzipping," back to the BCMO monomer can also occur.

-

Formation of Volatile Products: A complex mixture of volatile organic compounds is produced, including HCl, chlorinated hydrocarbons, aldehydes (such as formaldehyde), and cyclic ethers.

-

Char Formation: At higher temperatures, cross-linking and cyclization reactions of the degrading polymer fragments can lead to the formation of a carbonaceous char.

This proposed mechanism is supported by analysis of the evolved gases during degradation, typically performed using hyphenated techniques like TGA-MS (Mass Spectrometry) or Py-GC-MS.[7]

Visualizing the Degradation Pathway

The following diagram illustrates the principal steps in the thermal degradation of PBCMO.

References

The Solubility Profile of 3,3-Bis(chloromethyl)oxetane: A Technical Guide for Researchers

Introduction: Understanding the Significance of 3,3-Bis(chloromethyl)oxetane (BCMO)

This compound (BCMO) is a strained four-membered heterocyclic compound of significant interest in polymer chemistry and energetic materials science. Its strained oxetane ring makes it a prime candidate for ring-opening polymerization, leading to the formation of polyethers with unique properties. Notably, BCMO is a key intermediate in the synthesis of energetic polymers such as poly(bis(azidomethyl)oxetane) (PolyBAMO), which is under investigation as a binder for advanced propellants and explosives.[1] The utility of BCMO in these synthetic applications is intrinsically linked to its solubility characteristics in various organic solvents, which govern reaction kinetics, purification strategies, and ultimate polymer properties.

This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents. Recognizing the limited availability of quantitative solubility data in the public domain, this document synthesizes theoretical principles, qualitative observations from the scientific literature, and a detailed experimental protocol to empower researchers, scientists, and drug development professionals to make informed decisions in their work with this versatile monomer.

Theoretical Framework: Predicting the Solubility of BCMO

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be miscible. To predict the solubility of BCMO, we must first analyze its molecular structure and inherent polarity.

Molecular Structure and Polarity of BCMO:

This compound possesses a unique combination of structural features that influence its solubility:

-

Oxetane Ring: The four-membered ether ring is polar due to the electronegativity of the oxygen atom, creating a dipole moment. This feature suggests potential solubility in polar solvents.

-

Chloromethyl Groups: The two chloromethyl groups (-CH₂Cl) introduce additional polar C-Cl bonds. However, the symmetrical arrangement of these groups around the central quaternary carbon atom can lead to a partial cancellation of their dipole moments, reducing the overall molecular polarity compared to a mono-substituted analogue.

-

Lack of Hydrogen Bond Donors: BCMO does not have any hydrogen atoms attached to highly electronegative atoms (like O-H or N-H). Therefore, it cannot act as a hydrogen bond donor, which will limit its solubility in protic solvents that are strong hydrogen bond donors and acceptors, such as water and lower alcohols. It can, however, act as a hydrogen bond acceptor via the lone pairs on the oxygen atom.

Based on this analysis, BCMO can be classified as a moderately polar molecule. Its solubility will be highest in solvents that can engage in dipole-dipole interactions and are of similar polarity.

Qualitative Solubility Profile of BCMO in Common Organic Solvents

While precise quantitative data is scarce, a review of the existing literature on the synthesis and purification of BCMO provides valuable qualitative insights into its solubility.

| Solvent Class | Representative Solvents | Predicted/Observed Solubility | Rationale and Citations |

| Water and Aqueous Solutions | Water, aq. NaHCO₃ | Low to Insoluble | Purification procedures for BCMO often involve washing with aqueous sodium bicarbonate solutions, indicating its limited solubility in water.[2] The lack of hydrogen bond donating ability further supports its poor miscibility with water. |

| Alcohols | Methanol, Ethanol | Moderately Soluble | A synthetic procedure for BCMO describes its formation in ethanol, suggesting at least moderate solubility.[2] However, as the alkyl chain of the alcohol increases, the polarity decreases, which may affect solubility. |

| Esters | Ethyl acetate | Soluble | BCMO is readily extracted from aqueous solutions using ethyl acetate, demonstrating its high solubility in this solvent.[2] |

| Ketones | Acetone, Methyl Ethyl Ketone | Likely Soluble | The polarity of ketones is comparable to that of esters, suggesting that BCMO should be soluble in these solvents. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Likely Soluble | As a cyclic ether itself, BCMO is expected to be miscible with other ether solvents due to similar intermolecular forces. |

| Aromatic Hydrocarbons | Toluene, Benzene, Nitrobenzene | Soluble | The synthesis of polyethers from BCMO has been reported in nitrobenzene, indicating its solubility in this solvent. Its moderate polarity suggests it would also be soluble in less polar aromatic hydrocarbons like toluene and benzene. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Likely Soluble | The presence of C-Cl bonds in BCMO suggests favorable interactions with chlorinated solvents. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP) | Soluble | Polycondensation reactions involving BCMO have been successfully carried out in DMF, DMSO, and NMP, indicating its solubility in these highly polar aprotic solvents. Interestingly, the same study noted that dioxane was a poor solvent for the polymerization, which may suggest lower solubility or unfavorable reaction conditions in that specific ether.[3] |

| Non-polar Aliphatic Hydrocarbons | Hexane, Heptane | Low to Insoluble | The significant polarity of the oxetane ring and chloromethyl groups makes BCMO unlikely to be soluble in non-polar aliphatic hydrocarbons. |

Experimental Protocol for the Quantitative Determination of BCMO Solubility

For applications requiring precise knowledge of solubility, experimental determination is essential. The following protocol outlines a reliable gravimetric method for determining the solubility of BCMO in a given organic solvent.

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (BCMO), solid

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed test tubes

-

Temperature-controlled shaker or water bath

-

Analytical balance (readable to 0.1 mg)

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Pre-weighed glass vials for evaporation

-

Drying oven or vacuum desiccator

Experimental Workflow Diagram:

Caption: Experimental workflow for the gravimetric determination of BCMO solubility.

Step-by-Step Procedure:

-

Preparation of Saturated Solution:

-

To a scintillation vial, add a known mass of the selected organic solvent (e.g., 10.0 g).

-

Add an excess amount of solid BCMO to the solvent. The presence of undissolved solid after equilibration is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The equilibration time may need to be optimized for different solvent systems.

-

-

Sampling:

-

After equilibration, cease agitation and allow the undissolved BCMO to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Transfer the filtered solution to a pre-weighed glass vial.

-

Record the total mass of the vial and the transferred saturated solution.

-

Evaporate the solvent under a stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a moderate temperature may be used. Ensure the temperature is well below the boiling point of BCMO (approximately 198 °C at atmospheric pressure) to prevent its loss.[2]

-

Once the solvent is removed, dry the vial containing the BCMO residue to a constant weight in a vacuum desiccator or a drying oven at a mild temperature.

-

Record the final mass of the vial and the dried BCMO.

-

-

Calculation of Solubility:

-

Mass of the transferred saturated solution = (Mass of vial + solution) - (Mass of empty vial).

-

Mass of dissolved BCMO = (Mass of vial + dried BCMO) - (Mass of empty vial).

-

Mass of solvent in the transferred solution = (Mass of the transferred saturated solution) - (Mass of dissolved BCMO).

-

Solubility ( g/100 g solvent) = [(Mass of dissolved BCMO) / (Mass of solvent in the transferred solution)] x 100.

-

Safety and Handling Considerations

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Toxicity: BCMO is harmful if swallowed or inhaled.[4]

-

Irritation: It can cause irritation to the skin, eyes, and respiratory tract.

-

Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood and wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.

-

Storage: Store BCMO in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of all waste containing BCMO in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

The solubility of this compound is a critical parameter for its successful application in research and development. While quantitative solubility data remains limited, a thorough understanding of its molecular structure and the principles of solubility allows for reliable predictions of its behavior in a wide range of common organic solvents. This guide provides a foundational understanding of BCMO's solubility profile, supported by qualitative evidence from the literature. Furthermore, the detailed experimental protocol empowers researchers to quantitatively determine its solubility in their specific systems of interest, ensuring the precision and success of their synthetic endeavors. As with any chemical procedure, adherence to strict safety protocols is paramount when handling this hazardous compound.

References

The Rise and Fall of a Pioneering Polymer: A Technical History of Polyoxetane Resins and the Penton Legacy

For decades, a unique chlorinated polyether known as Penton carved a niche in demanding industrial applications, offering a then-unparalleled combination of chemical resistance, thermal stability, and dimensional fortitude. This in-depth guide navigates the historical development of polyoxetane resins, with a focus on Penton, from its conceptual origins and pioneering synthesis to its commercialization and eventual decline. We will explore the fundamental chemistry, key manufacturing processes, and the scientific principles that underpinned its unique properties, providing a comprehensive resource for researchers, scientists, and professionals in drug development and materials science.

Genesis of a Resilient Polymer: The Dawn of Polyoxetanes

The story of polyoxetanes begins in the mid-20th century, a period of fervent innovation in polymer science. The foundational research that paved the way for Penton was conducted by A. C. Farthing and R. J. W. Reynolds at Imperial Chemical Industries. Their seminal work, published in 1954 in the Journal of Polymer Science, detailed the synthesis and properties of a novel polyether: poly(3,3-bis(chloromethyl)oxetane)[1][2]. This marked the first successful polymerization of a 3,3-disubstituted oxetane, laying the groundwork for a new class of engineering plastics.

The key to this breakthrough was the synthesis of the monomer, this compound (BCMO). Early methods for producing BCMO involved the cyclization of pentaerythritol trichlorohydrin using a non-organic base like sodium hydroxide[3]. This process, while effective, set the stage for a polymer with a unique and highly stable structure.

The Chemistry of Resilience: Cationic Ring-Opening Polymerization

The transformation of the BCMO monomer into a long-chain polymer is achieved through a process known as cationic ring-opening polymerization (CROP). The four-membered oxetane ring of BCMO is highly strained, making it susceptible to ring-opening under the influence of a cationic initiator.

The industrial production of Penton, later commercialized by Hercules Incorporated, typically employed a Lewis acid catalyst, most notably Boron Trifluoride (BF₃), often in the form of its etherate complex (BF₃·OEt₂)[4][5]. The polymerization process can be visualized as follows:

Figure 1: Simplified workflow of the cationic ring-opening polymerization (CROP) of BCMO to form Penton.

The initiation step involves the formation of a cationic species, typically a proton, which attacks the oxygen atom of the oxetane ring, forming a cyclic oxonium ion. This activated monomer then becomes susceptible to nucleophilic attack by another monomer molecule, propagating the polymer chain. The process continues, leading to the formation of a high molecular weight thermoplastic resin. The typical number-average molecular weight of Penton ranged from 250,000 to 350,000 g/mol .

Penton: A Profile of Performance

The unique chemical structure of Penton, a linear polymer of this compound, endowed it with a remarkable set of properties that made it a material of choice for severe-service applications.

Physical and Mechanical Properties

Penton is a rigid, crystalline thermoplastic with a high melting point and excellent dimensional stability. Its key physical and mechanical properties are summarized in the table below.

| Property | Value |

| Melting Point | 180 °C |

| Tensile Strength | 8,000 psi |

| Elongation at Break | 700-1000% |

| Shore A Hardness | 60-65 |

| Water Absorption (24 hr) | Very Low |

| Dimensional Stability | Excellent |

Note: These values are typical and can vary depending on the specific grade and processing conditions.

Chemical Resistance: The Hallmark of Penton

The most defining characteristic of Penton was its exceptional resistance to a wide range of corrosive chemicals. The presence of chlorine atoms on the polymer backbone and the stable polyether linkage contributed to its inertness. Penton exhibited excellent resistance to most organic solvents and strong alkalis. It was, however, soluble in strong acids such as concentrated nitric acid or sulfuric acid. This broad chemical resistance made it an ideal material for applications involving aggressive chemical environments.

From Laboratory to Industry: The Commercialization of Penton

Recognizing the immense potential of this novel polymer, Hercules Incorporated, a major player in the chemical industry, undertook the commercialization of poly(this compound) under the trade name Penton[2][6]. The company established production facilities, such as the one in Parlin, New Jersey, to manufacture the resin and fabricate it into various forms, including pipes, valves, and coatings[2][6][7].

The industrial production process involved the polymerization of BCMO in a mixture of methylene chloride and petrol at low temperatures (around -25 °C) for several hours to produce a suspension of the polymer. The catalytic system typically consisted of boron trifluoride (BF₃) with a co-catalyst like epichlorohydrin. The resulting polymer suspension was then neutralized, purified, and dried to yield the final Penton resin.

Penton found widespread use in the chemical processing industry for applications such as:

-

Corrosion-resistant coatings: Protecting structural steel and other metals from aggressive chemical environments.

-

Pipes and fittings: For handling corrosive fluids.

-

Valves and pump components: Where chemical inertness and mechanical strength were paramount.

-

Sterilizable goods: Due to its high heat-distortion temperature and low water absorption.

The End of an Era: The Discontinuation of Penton

Despite its impressive performance characteristics, the production and marketing of Penton were eventually discontinued. While no single definitive reason is publicly cited, a confluence of factors likely contributed to its decline. The complex and multi-step synthesis of the BCMO monomer from pentaerythritol was a significant cost factor[6]. Furthermore, the emergence of other high-performance polymers with more cost-effective manufacturing processes and broader application ranges likely eroded Penton's market share. The increasing environmental and safety scrutiny of chlorinated compounds may have also played a role in the decision to cease production.

Experimental Methodologies: A Glimpse into the Synthesis

For the benefit of researchers, the following sections provide a representative, step-by-step methodology for the synthesis of the BCMO monomer and its subsequent polymerization, based on established literature.

Synthesis of this compound (BCMO) Monomer

The synthesis of BCMO is a multi-step process starting from pentaerythritol. A common route involves the chlorination of pentaerythritol to form pentaerythritol trichlorohydrin, followed by ring closure to yield the oxetane.

Step-by-Step Protocol:

-

Chlorination of Pentaerythritol: Pentaerythritol is reacted with a chlorinating agent, such as thionyl chloride in the presence of a base like pyridine, to produce pentaerythritol trichlorohydrin. This reaction is typically carried out under controlled temperature conditions to manage the exothermic nature of the reaction.

-

Purification of Pentaerythritol Trichlorohydrin: The crude trichlorohydrin is purified, often by recrystallization, to remove byproducts.

-

Cyclization to BCMO: The purified pentaerythritol trichlorohydrin is then treated with a strong base, such as sodium hydroxide, in a suitable solvent. The base facilitates an intramolecular nucleophilic substitution, leading to the formation of the four-membered oxetane ring and the elimination of a chloride ion[3].

-

Purification of BCMO: The resulting BCMO is isolated and purified, typically by distillation under reduced pressure.

Figure 2: Key steps in the synthesis of the BCMO monomer.

Cationic Ring-Opening Polymerization of BCMO

The polymerization of BCMO requires careful control of reaction conditions to achieve a high molecular weight polymer.

Step-by-Step Protocol:

-

Monomer and Solvent Purification: The BCMO monomer and the solvent (e.g., methylene chloride) must be rigorously purified and dried to remove any impurities, especially water, which can interfere with the cationic polymerization.

-

Initiator Preparation: The initiator system, typically a Lewis acid like Boron Trifluoride etherate (BF₃·OEt₂), is prepared and handled under inert atmosphere to prevent deactivation.

-

Polymerization: The purified BCMO is dissolved in the solvent and cooled to the desired reaction temperature (e.g., -20 to 0 °C). The initiator is then added to the monomer solution to initiate the polymerization.

-

Reaction Monitoring: The progress of the polymerization can be monitored by techniques such as dilatometry or by periodically taking samples to determine the conversion of the monomer.

-

Termination and Polymer Isolation: Once the desired molecular weight is achieved, the polymerization is terminated by adding a quenching agent (e.g., methanol). The polymer is then precipitated, washed, and dried to yield the final Penton resin.

The Legacy and Future of Polyoxetanes

While Penton itself is no longer a commercial product, the chemistry of polyoxetanes continues to be an active area of research. The fundamental principles of their synthesis and polymerization have been applied to the development of other functional polymers. For instance, derivatives of BCMO, such as poly(bis(azidomethyl)oxetane) (PolyBAMO), are being investigated as energetic binders for propellants and explosives, highlighting the enduring legacy of this pioneering class of polymers[3]. The historical journey of Penton serves as a valuable case study in the development, commercialization, and life cycle of a high-performance polymer, offering important lessons for the materials scientists and engineers of today.

References

- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 2. Penton valves and pipes at Hercules Parlin plant - Science History Institute Digital Collections [digital.sciencehistory.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Penton molding operations at Hercules Parlin plant - Science History Institute Digital Collections [digital.sciencehistory.org]

- 7. US5468841A - Polymerization of energetic, cyclic ether monomers using boron trifluoride tetrahydrofuranate - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Poly(bis(azidomethyl)oxetane) (PolyBAMO) from 3,3-Bis(chloromethyl)oxetane (BCMO)

Introduction: The Significance of PolyBAMO in Energetic Materials